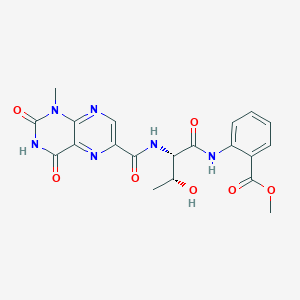

Terrelumamide A

Description

This compound has been reported in Aspergillus terreus with data available.

Properties

IUPAC Name |

methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7/c1-9(27)13(17(29)23-11-7-5-4-6-10(11)19(31)33-3)24-16(28)12-8-21-15-14(22-12)18(30)25-20(32)26(15)2/h4-9,13,27H,1-3H3,(H,23,29)(H,24,28)(H,25,30,32)/t9-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUJATOOBNWJDN-RNCFNFMXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terrelumamide A: A Technical Guide to its Mechanism of Action in Enhancing Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has demonstrated pharmacological activity related to improving insulin sensitivity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in promoting adiponectin production during the adipogenesis of human bone marrow-derived mesenchymal stem cells (hBM-MSCs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways involved.

Introduction

This compound is a novel natural product with potential therapeutic applications in metabolic disorders. Its core activity lies in its ability to enhance the secretion of adiponectin, an adipokine known to play a crucial role in regulating glucose levels and improving insulin sensitivity. This guide synthesizes the available data to present a detailed picture of its mechanism of action for research and drug development purposes.

Core Mechanism of Action: Enhancement of Adiponectin Production

The primary mechanism of action of this compound is the potentiation of adiponectin secretion during the differentiation of hBM-MSCs into adipocytes. Adiponectin is a key hormone in glucose and lipid metabolism, and its increased levels are associated with improved insulin sensitivity.

Quantitative Data

The bioactivity of this compound has been quantified in terms of its effective concentration (EC50) for enhancing adiponectin production in hBM-MSCs undergoing adipogenesis.

| Compound | EC50 (µM) for Adiponectin Production Enhancement | Reference |

| This compound | 37.1 | [1] |

| Terrelumamide B | 91.9 | [1] |

| Glibenclamide (Positive Control) | 3.47 | [1] |

| Aspirin (Positive Control) | 145.6 | [1] |

Hypothesized Signaling Pathway

While direct experimental evidence linking this compound to a specific signaling pathway is not yet published, based on the well-established mechanisms of adipogenesis and adiponectin gene expression, a plausible mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and AMP-activated protein kinase (AMPK) signaling pathways. PPARγ is a master regulator of adipogenesis and directly transcribes the adiponectin gene. AMPK activation is also known to promote adiponectin secretion.

Caption: Hypothesized signaling pathway for this compound in hBM-MSCs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Adipogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)

This protocol outlines the induction of adipogenesis in hBM-MSCs, the experimental system used to assess the bioactivity of this compound.

Materials:

-

Human bone marrow-derived mesenchymal stem cells (hBM-MSCs)

-

MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Adipogenic Induction Medium:

-

MSC Growth Medium supplemented with:

-

1 µM Dexamethasone

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

10 µg/mL Insulin

-

100 µM Indomethacin

-

-

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates/flasks

Procedure:

-

Cell Seeding: Culture hBM-MSCs in MSC Growth Medium in a humidified incubator at 37°C and 5% CO2. Seed the cells into appropriate culture plates at a density that allows them to reach 100% confluency.

-

Induction of Differentiation: Once the cells reach 100% confluency, replace the growth medium with Adipogenic Induction Medium. This is considered Day 0 of differentiation.

-

Treatment: Add this compound or control compounds (e.g., vehicle, positive controls) to the Adipogenic Induction Medium at the desired concentrations.

-

Medium Change: Replace the medium with fresh Adipogenic Induction Medium (containing the respective treatments) every 2-3 days.

-

Differentiation Period: Continue the differentiation for 14-21 days. Successful differentiation is characterized by the accumulation of lipid droplets within the cells.

Caption: Experimental workflow for hBM-MSC adipogenic differentiation.

Quantification of Adiponectin Production

This protocol describes the measurement of adiponectin secreted into the cell culture supernatant.

Materials:

-

Conditioned cell culture medium from differentiated hBM-MSCs

-

Human Adiponectin ELISA Kit

-

Microplate reader

Procedure:

-

Sample Collection: On the final day of differentiation, collect the cell culture supernatant from each well.

-

Sample Preparation: Centrifuge the supernatant to remove any cells or debris. Store the clarified supernatant at -80°C until analysis.

-

ELISA Assay: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for human adiponectin according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-adiponectin antibody.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of adiponectin in each sample by comparing its absorbance to the standard curve generated from the known concentrations of the adiponectin standards.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for insulin resistance and related metabolic disorders. Its demonstrated ability to enhance adiponectin production in a relevant cellular model provides a strong foundation for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways directly modulated by this compound to fully characterize its mechanism of action. The experimental protocols and hypothesized pathways detailed in this guide serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product.

References

The Discovery, Isolation, and Characterization of Terrelumamide A: A Novel Bioactive Peptide from Aspergillus terreus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and structural elucidation of Terrelumamide A, a novel lumazine-containing peptide derived from the marine fungus Aspergillus terreus. This compound has demonstrated significant pharmacological potential by enhancing insulin sensitivity in an adipogenesis model utilizing human bone marrow mesenchymal stem cells. This document provides a comprehensive overview of the experimental protocols, quantitative data, and proposed biological mechanisms, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic disease.

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive secondary metabolites. Fungi, in particular, have proven to be a prolific source of structurally diverse compounds with a wide range of therapeutic activities. In the ongoing search for new pharmacologically active agents, a strain of Aspergillus terreus isolated from marine sediment has yielded this compound, a unique peptide derivative with promising implications for the study and potential treatment of insulin resistance. This guide presents the detailed scientific journey of its discovery and characterization.

Fungal Cultivation and Extraction

The production of this compound begins with the large-scale fermentation of the marine-derived fungus Aspergillus terreus.

Experimental Protocol: Fungal Fermentation and Extraction

-

Fungal Strain: Aspergillus terreus sourced from marine sediment.

-

Culture Medium: A suitable nutrient-rich broth is prepared to support fungal growth and secondary metabolite production.

-

Fermentation: The fungus is cultured in the liquid medium under controlled conditions of temperature and aeration for a specified period to allow for the biosynthesis of this compound.

-

Extraction: Following fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration. The culture filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. The organic extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract containing a complex mixture of compounds undergoes a multi-step purification process to isolate this compound.

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions.

-

Size-Exclusion Chromatography: The fraction containing this compound is further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The molecular formula of this compound was established as C₂₀H₂₀N₆O₇ by high-resolution fast atom bombardment mass spectrometry (HRFABMS).[1] The structure was further elucidated by extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₆O₇ |

| Molecular Weight | 456.4 g/mol |

| Appearance | White powder |

| Optical Rotation | [α]²⁵_D_ +50 (c 0.1, MeOH) |

Table 1: Physicochemical Properties of this compound

| ¹H NMR (CD₃OD, 500 MHz) | ¹³C NMR (CD₃OD, 125 MHz) |

| δ_H_ (ppm), mult. (J in Hz) | δ_C_ (ppm), type |

| 8.85 (1H, s) | 169.8 (C) |

| 8.05 (1H, d, 7.5) | 168.3 (C) |

| 7.69 (1H, t, 7.5) | 161.4 (C) |

| 7.20 (1H, t, 7.5) | 151.8 (C) |

| 7.12 (1H, d, 7.5) | 149.9 (CH) |

| 4.65 (1H, d, 4.0) | 141.0 (C) |

| 4.31 (1H, m) | 134.9 (CH) |

| 3.89 (3H, s) | 131.8 (C) |

| 3.82 (3H, s) | 124.3 (CH) |

| 1.25 (3H, d, 6.5) | 122.2 (CH) |

| 117.1 (CH) | |

| 114.7 (C) | |

| 68.4 (CH) | |

| 60.9 (CH) | |

| 52.8 (CH₃) | |

| 31.0 (CH₃) | |

| 20.2 (CH₃) |

Table 2: ¹H and ¹³C NMR Data for this compound

Bioactivity and Mechanism of Action

This compound was evaluated for its effect on insulin sensitivity using an in vitro adipogenesis model.

Experimental Protocol: Adipogenesis and Insulin Sensitivity Assay

-

Cell Culture: Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured and expanded.

-

Adipogenic Differentiation: Confluent hBM-MSCs are induced to differentiate into adipocytes using a standard differentiation medium containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).

-

Treatment: During differentiation, cells are treated with varying concentrations of this compound or a positive control (e.g., rosiglitazone).

-

Adiponectin Measurement: After a set period of differentiation (e.g., 8 days), the cell culture supernatant is collected, and the concentration of adiponectin, a key marker of insulin sensitivity, is measured by ELISA.

Results

This compound was found to significantly increase the production of adiponectin in a dose-dependent manner, suggesting an improvement in insulin sensitivity.

| Compound | Concentration (µM) | Adiponectin Production (% of Control) |

| Control | - | 100 |

| This compound | 10 | 125 ± 5 |

| 30 | 150 ± 8 | |

| Rosiglitazone | 10 | 180 ± 10 |

Table 3: Effect of this compound on Adiponectin Production in hBM-MSCs

Proposed Signaling Pathway

The insulin-sensitizing effect of this compound is likely mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in adipogenesis and glucose metabolism. Activation of PPARγ leads to the expression of genes involved in insulin signaling and adipokine secretion, such as adiponectin.

Conclusion

This compound represents a novel chemical scaffold with promising bioactivity relevant to metabolic diseases. The detailed methodologies and data presented in this guide provide a solid foundation for further research into its mechanism of action, structure-activity relationships, and potential as a lead compound for the development of new insulin-sensitizing agents. The successful isolation and characterization of this compound underscore the importance of exploring marine-derived microorganisms for novel therapeutic leads.

References

Terrelumamide A: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Lumazine Peptide

Abstract

Terrelumamide A, a novel lumazine-containing peptide, has been identified as a secondary metabolite from the marine-derived fungus Aspergillus terreus.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an insulin-sensitizing agent. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside visualizations of key experimental workflows and proposed signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a unique peptide derivative characterized by a 1-methyllumazine-6-carboxylic acid moiety linked to an L-threonine residue, which is further connected to a methyl anthranilate group.[2] The presence of the lumazine core, a pteridine derivative, is a distinguishing feature of this class of natural products.

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: methyl 2-[[(2S,3R)-3-hydroxy-2-[(1-methyl-2,4-dioxopteridine-6-carbonyl)amino]butanoyl]amino]benzoate

Molecular Formula: C₂₀H₂₀N₆O₇[2]

SMILES: C--INVALID-LINK--NC1=CC=CC=C1C(=O)OC)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=O)N3C">C@HO

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 456.41 g/mol | [3] |

| Appearance | Pale yellow oil | [4] |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | Store at -20°C for long-term stability | [3] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2. The detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are reported in the supplementary materials of the primary literature.[1]

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, amide protons, methoxy group, and amino acid residues. |

| ¹³C NMR | Resonances for carbonyls, aromatic carbons, and aliphatic carbons consistent with the proposed structure. |

| HRFABMS | High-resolution mass spectrometry confirmed the molecular formula as C₂₀H₂₀N₆O₇.[2] |

| IR Spectroscopy | Strong absorption bands indicating the presence of carbonyl groups (1708 and 1690 cm⁻¹).[2] |

| UV-Vis Spectroscopy | Maxima absorptions at 232, 265, and 317 nm, characteristic of the aromatic and heteroaromatic systems.[4] |

Biological Activity: Enhancing Insulin Sensitivity

This compound has demonstrated promising pharmacological activity by improving insulin sensitivity.[1][2] This effect was evaluated in an adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs).[2] The primary mechanism observed is the enhancement of adiponectin production, a key adipokine known to play a crucial role in regulating glucose levels and fatty acid breakdown.

Adiponectin Production Assay

The bioactivity of this compound was assessed by measuring its effect on adiponectin secretion during the differentiation of hBM-MSCs into adipocytes. The EC₅₀ value for this compound in this assay was determined to be 37.1 μM.[5]

Proposed Signaling Pathway

While the precise upstream molecular targets of this compound are yet to be fully elucidated, its ability to increase adiponectin production suggests an interaction with the signaling pathways governing adipogenesis and adipokine secretion. A likely candidate is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, a master regulator of adipogenesis and a known target for insulin-sensitizing drugs.[6][7] Activation of PPARγ is known to upregulate the expression and secretion of adiponectin.[6][7]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the in vitro assessment of its insulin-sensitizing activity.

Isolation of this compound from Aspergillus terreus

The isolation of this compound involves fungal fermentation followed by a multi-step extraction and chromatographic purification process.

Protocol Details:

-

Fungal Culture and Fermentation: The marine-derived fungus Aspergillus terreus is cultured on solid Yeast Peptone Glucose (YPG) media. The culture is then used to inoculate a liquid YPG medium for large-scale fermentation.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate (EtOAc) to obtain the crude extract.

-

Solvent Partitioning: The crude extract is subjected to sequential solvent partitioning with n-hexane and dichloromethane (CH₂Cl₂) to remove nonpolar impurities.

-

Chromatography: The resulting fraction is purified using a series of chromatographic techniques, including C18 flash chromatography and Sephadex LH-20 size-exclusion chromatography.

-

HPLC Purification: Final purification is achieved by preparative and semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Adipogenesis and Adiponectin Measurement Assay

This protocol outlines the in vitro assay used to determine the effect of this compound on adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs).

Protocol Details:

-

Cell Culture: Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured in a suitable growth medium until they reach confluence.

-

Induction of Adipogenesis: Adipogenic differentiation is induced using a standard differentiation cocktail (containing dexamethasone, isobutylmethylxanthine, insulin, and indomethacin). The cells are treated with varying concentrations of this compound or a vehicle control.

-

Cell Maintenance: The culture medium is changed every two days for a total of eight days.

-

Sample Collection: On day eight, the cell culture supernatants are collected.

-

Adiponectin Quantification: The concentration of adiponectin in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on adiponectin production and to calculate the EC₅₀ value.

Synthesis and Future Directions

Currently, there is no reported chemical synthesis for this compound; it is obtained through isolation from its natural source.[1][2] The development of a synthetic route would be a significant advancement, enabling the production of larger quantities for further preclinical and clinical studies and allowing for the generation of structural analogs to explore structure-activity relationships.

Future research should focus on:

-

Elucidating the precise molecular target(s) of this compound.

-

Investigating the detailed mechanism of action in the PPARγ signaling pathway.

-

Developing a total synthesis of this compound.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of insulin resistance and type 2 diabetes.

Conclusion

This compound represents a promising new scaffold for the development of insulin-sensitizing agents. Its unique chemical structure and demonstrated bioactivity warrant further investigation. This technical guide provides a foundational resource to facilitate and accelerate future research and development efforts targeting this novel natural product.

References

- 1. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]

- 2. Induction of Secondary Metabolite Biosynthesis by Deleting the Histone Deacetylase HdaA in the Marine-Derived Fungus Aspergillus terreus RA2905 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]

- 5. Role of the adipose PPARγ-adiponectin axis in susceptibility to stress and depression/anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Emerging Bioactivity of Lumazine-Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumazine-containing peptides are a nascent class of natural products, primarily isolated from marine-derived fungi, that are attracting significant interest within the scientific community. These compounds, characterized by a lumazine core structure linked to a peptide chain, have demonstrated a range of intriguing biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on these molecules, with a focus on their biological activities, experimental evaluation, and potential therapeutic applications. We present a compilation of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lumazine, a pteridine derivative, is a key intermediate in the biosynthesis of riboflavin (vitamin B2) in microorganisms and plants. While simple lumazine derivatives have been known for some time, the discovery of more complex structures where the lumazine moiety is integrated into a peptide scaffold has opened up new avenues of research. Natural products such as terrelumamides and penilumamides, isolated from marine fungi of the genera Aspergillus and Penicillium, represent the primary examples of this compound class to date.

Initial investigations into the biological activities of these peptides have revealed their potential to modulate important physiological processes. Of particular note is the ability of terrelumamides to improve insulin sensitivity in a cell-based model, suggesting a potential role in the development of novel therapeutics for metabolic disorders. Furthermore, the interaction of these peptides with nucleic acids points towards applications in DNA sequence recognition and as potential anticancer agents. This guide will delve into the specifics of these biological activities, the methodologies used to assess them, and the underlying mechanisms of action where known.

Quantitative Biological Activity Data

The systematic evaluation of the biological activities of lumazine-containing peptides is an ongoing effort. The available quantitative data from published studies are summarized below to facilitate comparison and guide future research.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| Terrelumamide A | Improved Insulin Sensitivity | Adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs) | EC50: 37.1 μM | |

| Terrelumamide B | Improved Insulin Sensitivity | Adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs) | EC50: 91.9 μM | |

| Terrelumamides A & B | Cytotoxicity | K562 and A549 cell lines | IC50 > 100 μM | |

| Terrelumamides A & B | Antimicrobial Activity | Selected Gram-positive and Gram-negative bacteria and pathogenic fungi | MIC > 100 μg/mL | |

| Terrelumamides A & B | Enzyme Inhibition | Sortase A, Isocitrate Lyase, Na+/K+-ATPase | IC50 > 100 μM | |

| Penilumamides A–D | Cytotoxicity, Antimicrobial, Antiviral, Cellular Ca++ Signaling | Various assays | Inactive |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research on lumazine-containing peptides. This section provides methodologies for the key experiments cited in this guide.

Synthesis of Lumazine-Containing Peptides

The total synthesis of lumazine-containing peptides is a critical step for verifying their structure, exploring structure-activity relationships, and producing sufficient quantities for extensive biological evaluation. A general synthetic strategy involves the initial synthesis of the lumazine core, typically a 1-methyllumazine-6-carboxylic acid, followed by standard peptide coupling reactions.

Synthesis of 1-Methyllumazine-6-Carboxylic Acid:

Peptide Coupling:

Standard solid-phase or solution-phase peptide synthesis methodologies can be employed to couple the lumazine carboxylic acid with the desired amino acid residues and other building blocks, such as anthranilic acid methyl ester. Coupling reagents like HATU or HBTU in the presence of a tertiary amine base are typically used to facilitate amide bond formation. Purification of the final peptide is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Insulin Sensitivity Assay (Adipogenesis Model)

This assay evaluates the ability of a compound to enhance insulin sensitivity by measuring the production of adiponectin, a marker of insulin sensitivity, during the differentiation of human bone marrow mesenchymal stem cells (hBM-MSCs) into adipocytes.

Materials:

-

Human bone marrow mesenchymal stem cells (hBM-MSCs)

-

Adipogenic differentiation medium (e.g., containing dexamethasone, insulin, and isobutylmethylxanthine)

-

Test compounds (lumazine-containing peptides)

-

Positive controls (e.g., glibenclamide, aspirin)

-

Adiponectin ELISA kit

-

Cell culture reagents and equipment

Procedure:

-

Cell Seeding: Seed hBM-MSCs in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Induction of Adipogenesis: Replace the growth medium with adipogenic differentiation medium containing various concentrations of the test compounds or positive controls.

-

Incubation: Incubate the cells for a specified period (e.g., 14 days), replacing the medium with fresh medium containing the test compounds every 2-3 days.

-

Adiponectin Measurement: At the end of the incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the concentration of adiponectin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the adiponectin concentration against the compound concentration and determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in adiponectin production.

DNA Binding Assay (Fluorescence Titration)

This method assesses the interaction between a lumazine-containing peptide and DNA by monitoring changes in the intrinsic fluorescence of the peptide upon DNA binding.

Materials:

-

Lumazine-containing peptide (e.g., this compound)

-

Double-stranded DNA (dsDNA) of a specific sequence

-

Fluorometer

-

Buffer solution (e.g., Tris-HCl with NaCl)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the lumazine-containing peptide and a stock solution of the dsDNA in the buffer.

-

Fluorescence Measurement: Place a solution of the peptide at a fixed concentration in a quartz cuvette.

-

Titration: Record the initial fluorescence emission spectrum of the peptide solution (e.g., excitation at 260 nm, emission scan from 300 to 500 nm).

-

Incremental Addition of DNA: Add small aliquots of the dsDNA stock solution to the cuvette, and record the fluorescence spectrum after each addition, allowing the system to equilibrate.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the molar ratio of DNA to the peptide. The resulting binding isotherm can be analyzed to determine the binding stoichiometry and affinity.

Cytotoxicity and Antimicrobial Assays

Standard assays can be employed to evaluate the cytotoxic and antimicrobial properties of lumazine-containing peptides.

-

Cytotoxicity Assay (MTT Assay): This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.

-

Antimicrobial Assay (Broth Microdilution): This method determines the minimum inhibitory concentration (MIC) of a compound. The peptide is serially diluted in a multi-well plate containing a standardized inoculum of the target microorganism. The MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism after a defined incubation period.

Visualizations

To better illustrate the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

Proposed Mechanism of DNA Interaction

Caption: Proposed dual-binding mode of a lumazine-containing peptide with DNA.

Experimental Workflow for Insulin Sensitivity Assay

Caption: Workflow for assessing the effect of lumazine peptides on insulin sensitivity.

Experimental Workflow for DNA Binding Fluorescence Titration

Caption: Workflow for the fluorescence titration experiment to study peptide-DNA binding.

Conclusion and Future Directions

The study of lumazine-containing peptides is a field with considerable potential. The initial findings on the biological activities of terrelumamides, particularly their ability to improve insulin sensitivity, warrant further investigation into their mechanism of action and potential as leads for antidiabetic drug development. The observed DNA-binding properties also open up possibilities for the design of novel anticancer agents or molecular probes.

Future research should focus on several key areas:

-

Isolation and Synthesis of New Analogs: Expanding the chemical diversity of lumazine-containing peptides through further isolation efforts from marine and other sources, as well as through synthetic chemistry, will be crucial for developing a comprehensive understanding of their structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these peptides exert their biological effects is a high priority. For insulin sensitivity, this could involve investigating their effects on key components of the insulin signaling cascade.

-

In Vivo Efficacy and Safety: Promising in vitro results need to be validated in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

Unlocking Nature's Pharmacy: An In-depth Guide to the Discovery of Secondary Metabolites from Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Aspergillus terreus, a ubiquitous filamentous fungus, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These natural products hold immense potential for the development of new pharmaceuticals, ranging from cholesterol-lowering agents to novel anticancer and antimicrobial compounds. This technical guide provides a comprehensive overview of the core aspects of secondary metabolite discovery from A. terreus, encompassing isolation, characterization, bioactivity, and the intricate regulatory networks governing their production.

A Cornucopia of Bioactive Compounds

Aspergillus terreus produces a wide array of secondary metabolites belonging to various chemical classes.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[2][3][4]

Table 1: Major Bioactive Secondary Metabolites from Aspergillus terreus

| Compound Class | Example(s) | Key Bioactivities | Reference(s) |

| Polyketides | Lovastatin | HMG-CoA reductase inhibitor (cholesterol-lowering) | [5][6] |

| Geodin, Erdin | Antibiotic, Antitumor | [2][7] | |

| Terrein | Antitumor, Anti-inflammatory, Melanin synthesis inhibitor | [2][4][7] | |

| Itaconic Acid | Anti-inflammatory, Industrial precursor | [2] | |

| Meroterpenoids | Terretonin C | Cytotoxic | [8] |

| Butyrolactones | Butyrolactone I, Butyrolactone V | Schistosomicidal, Leishmanicidal, Cytotoxic, Antioxidant | [4] |

| Dimeric Nitrophenyl trans-epoxyamides | (Novel compounds 1-3) | Cytotoxic, Antibacterial | [2] |

| Dihydrobenzofurans | Asperterreusine A | Cytotoxic | [8] |

| Azaphilones | Asperterilone A, Asperterilone B | Antifungal, Cytotoxic | |

| Alkaloids | Asterrine | ACE2-SARS-CoV-2 spike protein binding inhibitor, Antimicrobial | [1] |

Table 2: Quantitative Bioactivity Data of Selected Aspergillus terreus Metabolites

| Compound | Bioactivity Assay | Target | IC50 / MIC | Reference(s) |

| Butyrolactone I | Leishmanicidal | Leishmania amazonensis | IC50: 23.7 µM | [4] |

| Cytotoxicity | MDA-MB-231 breast cancer cells | IC50: 34.4 µM | [4] | |

| Cytotoxicity | MCF-7 breast cancer cells | IC50: 17.4 µM | [4] | |

| Butyrolactone V | Leishmanicidal | Leishmania amazonensis | IC50: 78.6 µM | [4] |

| Cytotoxicity | MDA-MB-231 breast cancer cells | IC50: 22.2 µM | [4] | |

| Cytotoxicity | MCF-7 breast cancer cells | IC50: 31.9 µM | [4] | |

| Terrein | Schistosomicidal | Schistosoma mansoni | 1297.3 µM (100% kill) | [4] |

| Rubrolide S | Cytotoxicity | K562 cells | IC50: 9.5 µM | [8] |

| Terretonin C | Cytotoxicity | MCF-7 cancer cell line | IC50: 8.5 µM | [8] |

| Butenolide derivative (8) | Cytotoxicity | K562 cells | IC50: 13.0 µM | [8] |

| Cytotoxicity | MCF-7 cells | IC50: 10.1 µM | [8] | |

| Aspvanicin B | Cytotoxicity | L5178 mouse lymphoma cell line | IC50: 22.8 µM | [8] |

| Xanthone derivative (10) | Cytotoxicity | L5178 mouse lymphoma cell line | IC50: 2.2 µM | [8] |

| Terretonin G | Antimicrobial | Staphylococcus aureus | MIC: 8 µg/mL | [8] |

| Antimicrobial | Micrococcus luteus | MIC: 32 µg/mL | [8] | |

| Asterrine | ACE2-SARS-CoV-2 binding | IC50: 8.5 µg/mL | [1] | |

| Antimicrobial | Staphylococcus aureus | MIC: 125 µg/mL | [1] | |

| Asperterilone A & B | Antifungal | Candida spp. | MIC: 18.0 - 47.9 µM |

Experimental Protocols for Secondary Metabolite Discovery

A systematic approach is crucial for the successful discovery and isolation of novel secondary metabolites from A. terreus. This involves fungal cultivation, extraction of metabolites, and a series of chromatographic purification steps.

Fungal Fermentation

Objective: To cultivate Aspergillus terreus under conditions that promote the production of secondary metabolites.

Materials:

-

Aspergillus terreus strain (e.g., MCCC M28183, from a marine environment)[2]

-

Solid rice medium (e.g., 70g rice, 30g millet, 100mL seawater per 1L Erlenmeyer flask)[2] or synthetic minimal medium[9]

-

Sterile 1L Erlenmeyer flasks

-

Autoclave

-

Incubator

Procedure:

-

Prepare the solid rice medium in 1L Erlenmeyer flasks and sterilize by autoclaving.[2]

-

Inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of A. terreus.

-

Incubate the flasks under static conditions at room temperature for a period of 28 days to allow for fungal growth and metabolite production.[2]

Extraction of Secondary Metabolites

Objective: To extract the secondary metabolites from the fungal culture.

Materials:

-

Ethyl acetate

-

Large beakers or flasks

-

Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

After the incubation period, add ethyl acetate to the fermented solid medium in the flasks.

-

Macerate the solid culture to ensure thorough extraction.

-

Repeat the extraction process three times to maximize the yield of metabolites.[2]

-

Combine the ethyl acetate extracts and filter to remove the mycelia and solid substrate.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

Chromatographic Purification

Objective: To isolate individual compounds from the crude extract.

Materials:

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, acetonitrile, water)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Silica Gel Column Chromatography:

-

Sephadex LH-20 Chromatography:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Subject the sub-fractions from the Sephadex LH-20 column to RP-HPLC for final purification.

-

Use a gradient of acetonitrile in water as the mobile phase. The specific gradient and flow rate will depend on the compounds being separated.[2][7]

-

Monitor the elution profile using a UV detector and collect the peaks corresponding to individual compounds.

-

-

Structure Elucidation:

Visualizing Key Processes in Secondary Metabolite Discovery

Understanding the workflows and regulatory networks is crucial for optimizing the discovery of novel compounds.

Caption: General workflow for the discovery of secondary metabolites.

Caption: Biosynthesis and regulation of Terrein.

The Regulatory Maze: Controlling Secondary Metabolism

The production of secondary metabolites in A. terreus is a tightly regulated process, influenced by a hierarchy of regulatory proteins and environmental signals. Understanding these regulatory networks is key to unlocking the full biosynthetic potential of this fungus.

Global Regulators: The Velvet Complex and LaeA

A key regulatory hub in many filamentous fungi, including Aspergillus, is the Velvet complex, which works in concert with the global regulator LaeA.[3][4] This complex integrates environmental signals, such as light and temperature, to control both fungal development and secondary metabolism.

-

VeA: A central component of the Velvet complex, VeA's localization is light-dependent. In the dark, VeA translocates to the nucleus where it can interact with other proteins to regulate gene expression.[3]

-

LaeA: This nuclear protein is considered a master regulator of secondary metabolism. Deletion of the laeA gene often leads to the silencing of multiple secondary metabolite gene clusters, including those for lovastatin and penicillin.[4] Conversely, overexpression can enhance their production.[4]

The Velvet complex (composed of VeA and VelB) and LaeA can form a trimeric complex in the nucleus, which is crucial for the activation of many secondary metabolite biosynthetic gene clusters.[3] The activity of this complex can be influenced by environmental factors like temperature, highlighting the intricate interplay between environmental sensing and metabolic output.[5][8]

Caption: Global regulation of secondary metabolism by the Velvet complex and LaeA.

Pathway-Specific Transcription Factors

In addition to global regulators, the expression of individual secondary metabolite biosynthetic gene clusters is often controlled by pathway-specific transcription factors. For instance, the terrein biosynthetic gene cluster contains a gene, terR, that encodes a transcription factor responsible for activating the genes in the terrein pathway.[6] Overexpression of terR has been shown to increase terrein production.

Chromatin Remodeling

Epigenetic regulation, through histone modifications, also plays a crucial role in controlling secondary metabolism. The histone deacetylase HdaA, for example, acts as a repressor of several secondary metabolite gene clusters in A. terreus. Deletion of the hdaA gene can lead to the activation of otherwise silent gene clusters and the production of novel compounds.

Future Directions: Tapping into the Untapped Potential

The advent of genome sequencing and synthetic biology has opened up new avenues for the discovery of secondary metabolites from A. terreus.

-

Genome Mining: The genome of A. terreus contains numerous "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions.[6] Genome mining approaches can be used to identify these clusters and predict the structures of the corresponding metabolites.

-

Genetic Engineering: Targeted genetic modifications, such as the overexpression of pathway-specific activators (e.g., terR) or the deletion of global repressors (e.g., stuA, hdaA), can be employed to enhance the production of known metabolites or to awaken silent gene clusters.

-

OSMAC (One Strain, Many Compounds) Approach: By systematically altering cultivation parameters such as media composition, temperature, pH, and aeration, the metabolic profile of A. terreus can be manipulated to induce the production of different secondary metabolites.

Conclusion

Aspergillus terreus stands as a testament to the vast and largely unexplored chemical diversity of the microbial world. A systematic and multi-pronged approach, combining classical natural product chemistry with modern genomics and molecular biology, is essential for unlocking the full potential of this remarkable fungus. The continued exploration of its secondary metabolome promises to yield a wealth of novel compounds with the potential to address pressing medical needs and advance drug development.

References

- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp | Semantic Scholar [semanticscholar.org]

- 2. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Terrelumamide A in Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of Terrelumamide A, a novel lumazine-containing peptide with potential insulin-sensitizing properties, isolated from the marine-derived fungus Aspergillus terreus. While the definitive biosynthetic gene cluster for this compound has yet to be experimentally characterized, this document synthesizes current knowledge on the biosynthesis of structurally related fungal non-ribosomal peptides, particularly penilumamide A from Aspergillus flavipes, to propose a putative pathway. This guide is intended to serve as a foundational resource for researchers seeking to elucidate and engineer the production of this promising secondary metabolite. We present a putative gene cluster, detail proposed enzymatic functions, and provide comprehensive, adaptable experimental protocols for pathway elucidation and characterization. All quantitative data from related studies are summarized, and key biosynthetic and experimental workflows are visualized using Graphviz diagrams.

Introduction

Marine fungi are a prolific source of structurally unique and biologically active secondary metabolites. Among these, this compound, isolated from the marine sediment-derived fungus Aspergillus terreus, has garnered interest due to its novel chemical structure and its potential as an insulin-sensitizing agent[1][2][3][4][5][6]. This compound is a dipeptide-like molecule featuring a unique 1-methyllumazine-6-carboxylic acid moiety linked to a threonine residue and a methyl anthranilate moiety[1][2][3][4][5][6]. The biosynthesis of such complex peptides in fungi is typically orchestrated by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These NRPSs function as molecular assembly lines, incorporating both proteinogenic and non-proteinogenic amino acids into peptide chains.

While the specific biosynthetic gene cluster (BGC) for this compound in Aspergillus terreus has not yet been reported in the literature, significant insights can be drawn from the recent characterization of the biosynthetic pathway for penilumamide A, a structurally analogous lumazine-containing peptide from Aspergillus flavipes. This guide leverages this knowledge to propose a detailed, albeit hypothetical, biosynthetic pathway for this compound, providing a roadmap for future research in this area.

The Proposed this compound Biosynthetic Gene Cluster

Based on the characterized penilumamide A (plm) gene cluster from Aspergillus flavipes, we propose a homologous gene cluster in Aspergillus terreus responsible for this compound biosynthesis. This putative cluster, which we will refer to as the ter cluster, is predicted to contain the core NRPS genes and the necessary ancillary enzymes for the synthesis of the 1-methyllumazine-6-carboxylic acid precursor.

Core Non-Ribosomal Peptide Synthetase (NRPS) Genes

The biosynthesis of the this compound backbone is likely catalyzed by a set of NRPS enzymes. Based on the penilumamide A model, we hypothesize the presence of three NRPS genes in the ter cluster:

-

terA : A single-module NRPS responsible for the activation and incorporation of the 1-methyllumazine-6-carboxylic acid moiety.

-

terJ : A single-module NRPS that likely activates and incorporates the L-threonine residue.

-

terK : A single-module NRPS responsible for the activation and incorporation of the final building block, anthranilic acid.

Ancillary Genes for Lumazine Moiety Biosynthesis

The unique 1-methyllumazine-6-carboxylic acid moiety is not a standard cellular metabolite and must be synthesized de novo. The ter cluster is predicted to contain a suite of enzymes for this purpose, likely starting from a primary metabolite such as guanosine triphosphate (GTP). The proposed functions of these ancillary enzymes are detailed in Table 1.

Table 1: Proposed Genes and Functions in the this compound (ter) Biosynthetic Gene Cluster

| Proposed Gene | Homolog in plm Cluster | Proposed Function |

| terA | plmA | NRPS (Module 1): Activates and incorporates 1-methyllumazine-6-carboxylic acid. |

| terJ | plmJ | NRPS (Module 2): Activates and incorporates L-threonine. |

| terK | plmK | NRPS (Module 3): Activates and incorporates anthranilic acid. |

| terB | plmB | GTP cyclohydrolase II: Catalyzes the first step in pterin biosynthesis from GTP. |

| terC | plmC | Dihydroneopterin aldolase: Involved in the pterin biosynthetic pathway. |

| terD | plmD | 6-pyruvoyltetrahydropterin synthase: Involved in the pterin biosynthetic pathway. |

| terE | plmE | Sepiapterin reductase: Involved in the pterin biosynthetic pathway. |

| terF | plmF | Pterin deaminase: Involved in the modification of the pterin ring. |

| terG | plmG | Methyltransferase: Catalyzes the N-methylation of the lumazine ring. |

| terH | plmH | Oxidoreductase: Potentially involved in the final steps of lumazine-6-carboxylic acid formation. |

| terI | plmI | Carboxylase: Catalyzes the carboxylation of the lumazine precursor. |

| terL | plmL | Methyltransferase: Catalyzes the O-methylation of the anthranilate moiety. |

| terT | - | Transporter: Putative MFS transporter for the export of this compound. |

| terR | - | Transcription factor: Putative pathway-specific regulator. |

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into three main stages: the synthesis of the lumazine precursor, the NRPS-mediated assembly of the peptide backbone, and the final tailoring and release of the molecule.

Synthesis of 1-Methyllumazine-6-Carboxylic Acid

The biosynthesis of the lumazine moiety is hypothesized to begin with GTP and proceed through a series of enzymatic reactions catalyzed by the products of the terB-I genes. This pathway is analogous to the biosynthesis of other pterin-containing compounds. A key step is the N-methylation of the lumazine ring, likely catalyzed by the methyltransferase TerG.

NRPS-Mediated Assembly

The assembly of this compound is proposed to occur on a multi-enzyme NRPS complex composed of TerA, TerJ, and TerK.

-

Initiation: The adenylation (A) domain of TerA selects and activates 1-methyllumazine-6-carboxylic acid, transferring it to the adjacent thiolation (T) domain.

-

Elongation (Module 2): The A domain of TerJ activates L-threonine, which is then loaded onto its T domain. The condensation (C) domain of TerJ then catalyzes the formation of a peptide bond between the lumazine moiety on TerA and the threonine on TerJ.

-

Elongation (Module 3): The A domain of TerK activates anthranilic acid, which is tethered to its T domain. The C domain of TerK facilitates the formation of a peptide bond between the growing dipeptide on TerJ and the anthranilic acid on TerK.

-

Tailoring: The O-methylation of the anthranilic acid moiety is likely catalyzed by the methyltransferase TerL, although it is unclear if this occurs before or after incorporation into the peptide chain.

Termination and Release

The final step in the biosynthesis is the release of the completed this compound molecule from the NRPS complex. This is typically catalyzed by a thioesterase (TE) domain located at the C-terminus of the final NRPS module (in this case, TerK). The TE domain can catalyze either hydrolysis or intramolecular cyclization. For the linear this compound, a hydrolytic release is expected.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the production titers of this compound from Aspergillus terreus cultures. However, studies on related secondary metabolites from Aspergillus species provide a general indication of expected yields from fungal fermentations.

Table 2: Production Titers of Related Secondary Metabolites from Aspergillus Species

| Compound | Producing Organism | Culture Conditions | Titer (mg/L) | Reference |

| Penilumamide A | Aspergillus flavipes | Rice medium, 28°C, 21 days | Not specified | [1] |

| Terrein | Aspergillus terreus | Czapek-Dox broth, 28°C, 14 days | ~150 | [7] |

| Lovastatin | Aspergillus terreus | Complex fermentation medium | >1000 (industrial strains) | - |

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to elucidate the this compound biosynthetic pathway. These are generalized protocols based on established methods for studying fungal secondary metabolism and will likely require optimization for Aspergillus terreus and this compound.

Identification of the Putative ter Gene Cluster

Objective: To identify a homologous gene cluster to the plm cluster in the genome of Aspergillus terreus.

Methodology:

-

Obtain Genome Sequence: Download the annotated genome sequence of Aspergillus terreus (e.g., strain NIH2624) from a public database such as NCBI or the Aspergillus Genome Database (AspGD)[8][9][10][11].

-

BLAST Search: Use the protein sequences of the plm cluster genes (plmA, plmJ, plmK, and the ancillary genes) from Aspergillus flavipes as queries for a BLASTp search against the Aspergillus terreus proteome.

-

Synteny Analysis: Identify regions in the A. terreus genome where homologs to the plm genes are clustered together. Analyze the gene organization and compare it to the plm cluster.

-

Gene Annotation: Manually annotate the genes within the identified cluster to predict their functions based on homology and conserved domains.

References

- 1. rsc.org [rsc.org]

- 2. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspergillus_terreus - Ensembl Genomes 62 [fungi.ensembl.org]

- 9. Aspergillus terreus NIH2624 genome assembly ASM14961v1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 10. Aspergillus Genome Projects | Broad Institute [broadinstitute.org]

- 11. AspGD - Database Commons [ngdc.cncb.ac.cn]

Unlocking the Therapeutic Promise of Terrelumamide A: A Pharmacological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terrelumamide A, a novel lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has emerged as a promising candidate for therapeutic development.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological potential of this compound, with a primary focus on its demonstrated ability to improve insulin sensitivity. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to facilitate further research and development in this area.

Introduction

The global rise in metabolic disorders, particularly type 2 diabetes, necessitates the discovery of novel therapeutic agents with improved efficacy and safety profiles. Natural products from marine organisms represent a rich and largely untapped source of chemical diversity for drug discovery. This compound, a structurally unique peptide, has shown significant pharmacological activity in preclinical models, highlighting its potential as a lead compound for the development of new anti-diabetic therapies.[2][4] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological exploration of this compound.

Pharmacological Data

The primary pharmacological effect of this compound identified to date is its ability to improve insulin sensitivity. This activity was assessed in an adipogenesis model using human bone marrow mesenchymal stem cells (hBM-MSCs).[2] The quantitative data from these studies are summarized in the table below.

| Compound | Assay | Cell Line | EC50 (µM) | Maximum Adiponectin Increase (%) | Reference |

| This compound | Adiponectin Secretion | hBM-MSCs | 37.1 | 56.9 (relative to glibenclamide) | [2] |

| Terrelumamide B | Adiponectin Secretion | hBM-MSCs | 91.9 | Not Reported | [2] |

| Glibenclamide (Positive Control) | Adiponectin Secretion | hBM-MSCs | 3.47 | 100 (reference) | [2] |

| Aspirin (Positive Control) | Adiponectin Secretion | hBM-MSCs | 145.6 | Not Reported | [2] |

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from the culture broth of the marine-derived fungus Aspergillus terreus.[1][3][4] The general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

A large-scale solid-substrate culture of the fungus is established. The culture broth is then extracted using an appropriate organic solvent to obtain a crude extract. This extract is subsequently subjected to a series of chromatographic separation techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.[3]

Synthesis of Lumazine-Containing Peptides

While a specific, detailed synthesis protocol for this compound is not publicly available, a versatile strategy for the synthesis of various lumazine peptides has been reported. This methodology can serve as a foundational approach for the chemical synthesis of this compound and its analogs. The general steps are outlined below:

Caption: General scheme for the synthesis of lumazine peptides.

The synthesis typically involves the coupling of a lumazine carboxylic acid derivative with an amino acid ester using standard peptide coupling reagents. Subsequent deprotection steps yield the final lumazine-containing peptide.

Adipogenesis Assay in human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs)

The insulin-sensitizing activity of this compound was evaluated by measuring its effect on adiponectin secretion during the adipogenic differentiation of hBM-MSCs.[2]

Cell Culture and Differentiation:

-

Human bone marrow mesenchymal stem cells (hBM-MSCs) are cultured in a suitable growth medium until they reach confluence.

-

To induce adipogenesis, the growth medium is replaced with an adipogenic differentiation medium. This medium is typically supplemented with a cocktail of adipogenic inducers, which may include:

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

Insulin

-

Indomethacin

-

-

The cells are then treated with varying concentrations of this compound, a positive control (e.g., glibenclamide), or a vehicle control.

-

The culture medium is replaced every two to three days with fresh differentiation medium containing the respective treatments.

Assessment of Adipogenesis and Adiponectin Secretion:

-

After a differentiation period of approximately 8 to 14 days, the cell culture supernatants are collected.

-

The concentration of adiponectin in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Adipogenic differentiation can be visually confirmed by staining the cells with Oil Red O, which stains the intracellular lipid droplets characteristic of adipocytes.

Caption: Workflow for the hBM-MSC adipogenesis assay.

Mechanism of Action

The precise molecular mechanism by which this compound improves insulin sensitivity and enhances adiponectin secretion has not yet been fully elucidated. However, based on its observed effects, a putative mechanism can be proposed. Adiponectin is a key adipokine that plays a crucial role in regulating glucose and lipid metabolism, primarily by activating the AMP-activated protein kinase (AMPK) pathway in peripheral tissues. Increased adiponectin levels lead to enhanced insulin sensitivity.

It is hypothesized that this compound may act on adipocytes to stimulate the expression and/or secretion of adiponectin. This could involve interaction with nuclear receptors, modulation of intracellular signaling cascades, or effects on the protein machinery involved in adiponectin synthesis and release. Further research is required to identify the specific molecular target(s) of this compound.

Caption: Putative mechanism of action for this compound.

Future Directions

This compound presents a compelling starting point for the development of novel anti-diabetic agents. Key areas for future research include:

-

Elucidation of the Molecular Mechanism: Identifying the specific cellular target(s) of this compound is crucial for understanding its mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound will help to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of diabetes and insulin resistance is a critical next step to validate its therapeutic potential.

-

Exploration of Other Pharmacological Activities: Given its unique structure, this compound should be screened for other potential pharmacological activities beyond its effects on insulin sensitivity.

Conclusion

This compound is a novel marine-derived peptide with demonstrated potential to improve insulin sensitivity by enhancing adiponectin secretion. This technical guide has summarized the currently available pharmacological data and provided an overview of the experimental protocols relevant to its study. While further research is needed to fully elucidate its mechanism of action and to evaluate its in vivo efficacy, this compound represents a promising new lead for the development of innovative therapies for metabolic diseases.

References

Terrelumamide A and its Effect on Adiponectin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrelumamide A is a novel lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus.[1] Emerging research has highlighted its pharmacological activity in improving insulin sensitivity, a key factor in metabolic health.[1][2] A significant aspect of this activity is its ability to increase the production of adiponectin, an adipokine with potent anti-diabetic, anti-inflammatory, and anti-atherogenic properties.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound's effect on adiponectin production, including quantitative data, detailed experimental protocols, and a discussion of potential signaling pathways. While the precise molecular mechanism of this compound remains to be fully elucidated, this guide explores the primary signaling pathways known to regulate adiponectin expression—PPARγ, AMPK, and ER stress—as potential targets for its action.

Data Presentation: Quantitative Effects of this compound on Adiponectin Production

The primary evidence for this compound's effect on adiponectin comes from in vitro studies using human bone marrow mesenchymal stem cells (hBM-MSCs) induced to differentiate into adipocytes.[1] The following tables summarize the key quantitative findings from this research.

| Compound | EC50 (μM) for Adiponectin Production |[1] | :--- | :--- | | This compound | 37.1 | | Terrelumamide B | 91.9 | | Glibenclamide (Positive Control) | 3.47 | | Aspirin (Positive Control) | 145.6 |

| Compound | Maximum Increase in Adiponectin Levels | Reference |

| This compound | 56.9% relative to Glibenclamide | [1] |

These data indicate that this compound is a potent stimulator of adiponectin production, with an efficacy greater than aspirin but less than the sulfonylurea drug glibenclamide in this specific cell-based model.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of this compound's effect on adiponectin production.

Adipogenesis of Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs)

The differentiation of hBM-MSCs into adipocytes is a crucial step for studying adipokine production.

Workflow for Adipogenic Differentiation of hBM-MSCs:

Caption: Experimental workflow for hBM-MSC adipogenesis and adiponectin measurement.

Detailed Protocol:

-

Cell Seeding: Human bone marrow mesenchymal stem cells (hBM-MSCs) are seeded in a suitable culture vessel (e.g., 96-well plate) at an appropriate density.

-

Expansion: Cells are cultured in a standard growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, until they reach confluence.

-

Adipogenic Induction: Upon reaching confluence, the growth medium is replaced with an adipogenesis induction medium. This medium is typically composed of a basal medium (e.g., DMEM) supplemented with adipogenic inducers such as dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist (e.g., rosiglitazone).

-

Compound Treatment: this compound, along with positive (e.g., glibenclamide, aspirin) and negative (vehicle) controls, is added to the differentiation medium at various concentrations.

-

Maintenance: The culture medium containing the respective treatments is replaced every two to three days.

-

Harvesting Supernatant: On day 8 of differentiation, the cell culture supernatants are collected for the measurement of secreted adiponectin.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Adiponectin

ELISA is a standard immunoassay technique used to quantify the concentration of adiponectin in the collected cell culture supernatants.

Workflow for Adiponectin ELISA:

Caption: General workflow for a sandwich ELISA to measure adiponectin.

Detailed Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for human adiponectin and incubated overnight.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: The collected cell culture supernatants and a series of known adiponectin standards are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody that recognizes a different epitope on the adiponectin molecule is added to the wells and incubated.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Reaction: After a final wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, the intensity of which is proportional to the amount of adiponectin present.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (typically 450 nm) using a microplate reader.

-

Quantification: A standard curve is generated using the absorbance values of the known standards, and the concentration of adiponectin in the samples is determined by interpolating their absorbance values on the standard curve.

Potential Signaling Pathways for this compound-Mediated Adiponectin Production

While the direct molecular target of this compound is yet to be identified, its effect on adiponectin production likely involves the modulation of key signaling pathways that regulate adiponectin gene expression and secretion. The following sections describe these pathways, which represent plausible, though currently hypothetical, mechanisms of action for this compound.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and a key transcriptional activator of the adiponectin gene.[3][4] Activation of PPARγ is a well-established mechanism for increasing adiponectin production.[3]

Hypothesized PPARγ Signaling Pathway for Adiponectin Production:

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. C/EBPalpha regulates human adiponectin gene transcription through an intronic enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the adipose PPARγ-adiponectin axis in susceptibility to stress and depression/anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the DNA Binding Capabilities of Terrelumamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrelumamide A, a lumazine-containing peptide isolated from the marine-derived fungus Aspergillus terreus, has been identified as a molecule with potential for DNA sequence recognition.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's DNA binding capabilities. While quantitative binding data remains to be fully elucidated, initial investigations using fluorescence spectroscopy have demonstrated a direct interaction between this compound and double-stranded DNA. This document details the experimental methodology used in these preliminary studies, presents the available data, and outlines potential future directions for research in this area. The information contained herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and diagnostic potential of this novel natural product.

Introduction to this compound

This compound is a secondary metabolite produced by the marine fungus Aspergillus terreus.[1] Structurally, it is a linear peptide that incorporates a 1-methyllumazine-6-carboxylic acid moiety, an amino acid residue, and an anthranilic acid methyl ester, connected by peptide bonds.[1] First isolated and characterized in 2015, this compound has shown biological activity in improving insulin sensitivity.[1] Notably, its unique structure, particularly the presence of the lumazine ring, has prompted investigations into its potential for molecular recognition, specifically its ability to interact with DNA.[1]

Evidence of DNA Binding: A Qualitative Assessment

To date, the primary evidence for the interaction of this compound with DNA comes from fluorescence spectroscopy studies.[1] These experiments have demonstrated that the intrinsic fluorescence of this compound is quenched upon the addition of double-stranded DNA, indicating a direct binding event.

Data Presentation

As of the latest available research, there is no published quantitative data on the DNA binding affinity (e.g., dissociation constant, Kd), stoichiometry, or sequence specificity of this compound. The existing data is qualitative and is summarized below.

Table 1: Summary of Qualitative DNA Binding Data for this compound

| Parameter | Observation | Methodology | Source |

| DNA Binding | Demonstrated | Fluorescence Spectroscopy | [1] |

| Binding Affinity (Kd) | Not Determined | - | - |

| Stoichiometry | Not Determined | - | - |

| Sequence Specificity | Not Determined | - | - |

| Effect on DNA | Not Determined | - | - |

Experimental Protocols: Fluorescence Spectroscopy Assay

The following section details the methodology for assessing the DNA binding capabilities of this compound using fluorescence spectroscopy, based on the published preliminary studies.[1]

Principle

This assay leverages the intrinsic fluorescence of this compound. When the molecule is in solution, it emits a characteristic fluorescence signal upon excitation at a specific wavelength. If this compound binds to DNA, the local environment of the fluorophore (the lumazine moiety) changes, which can lead to a decrease (quenching) or increase in fluorescence intensity. By titrating a solution of this compound with increasing concentrations of DNA and monitoring the fluorescence signal, a binding interaction can be detected and, with further analysis, potentially quantified.

Materials and Reagents

-

This compound

-

Double-stranded DNA (dsDNA) oligomer of interest (e.g., a sequence from a specific promoter region)

-

Buffer solution (e.g., Tris-HCl with NaCl and MgCl2 at physiological pH)

-

Quartz cuvettes

-

Fluorometer

Experimental Workflow

The general workflow for a fluorescence titration experiment to investigate the interaction between this compound and DNA is as follows:

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired buffer. The concentration should be chosen to give a stable and measurable fluorescence signal.

-

Prepare a concentrated stock solution of the dsDNA oligomer in the same buffer. The DNA should be annealed to ensure it is double-stranded.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the fluorometer. For this compound, an excitation wavelength of 260 nm results in a strong emission peak around 400 nm.[1]

-

Place a known volume and concentration of the this compound solution into a quartz cuvette.

-

Record the initial fluorescence intensity (F₀).

-

-

Titration:

-

Add a small aliquot of the dsDNA stock solution to the cuvette containing this compound.

-

Mix gently and allow the solution to equilibrate for a set period.

-

Record the fluorescence intensity (F).

-

Repeat the addition of dsDNA aliquots, recording the fluorescence intensity after each addition, until the fluorescence signal no longer changes significantly, indicating saturation of binding.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence (F₀ - F) or the ratio of fluorescence (F/F₀) as a function of the total DNA concentration.

-